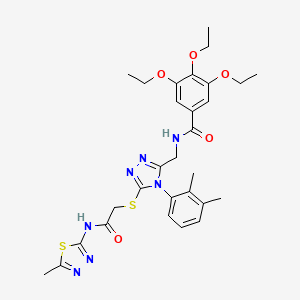

N-((4-(2,3-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide

Description

N-((4-(2,3-Dimethylphenyl)-5-((2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide is a heterocyclic compound featuring:

- A 1,2,4-triazole core substituted with a 2,3-dimethylphenyl group at position 2.

- A thioether linkage connecting the triazole to a 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl moiety.

- A 3,4,5-triethoxybenzamide group at the N-methyl position.

Its design aligns with medicinal chemistry strategies combining triazole, thiadiazole, and benzamide motifs for enhanced pharmacokinetic properties .

Properties

IUPAC Name |

N-[[4-(2,3-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N7O5S2/c1-7-39-22-13-20(14-23(40-8-2)26(22)41-9-3)27(38)30-15-24-33-35-29(36(24)21-12-10-11-17(4)18(21)5)42-16-25(37)31-28-34-32-19(6)43-28/h10-14H,7-9,15-16H2,1-6H3,(H,30,38)(H,31,34,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAYXQKYIIWXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3C)C)SCC(=O)NC4=NN=C(S4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N7O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,3-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of triazole and thiadiazole moieties. The detailed synthetic pathway may vary based on the specific derivatives being targeted but generally follows established protocols for heterocyclic compounds.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that related triazole derivatives demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Anticancer Activity

The compound's anticancer potential is supported by findings indicating that similar structures can inhibit cancer cell proliferation. For example:

- Caco-2 Cell Line : Certain derivatives have shown a reduction in viability of Caco-2 cells (human colorectal carcinoma) by approximately 39.8% compared to untreated controls .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

- Study on Antimicrobial Properties : A study demonstrated that triazole derivatives exhibited broad-spectrum activity against drug-resistant bacterial strains. The findings suggest potential for development as novel antimicrobial agents .

- Anticancer Research : In vitro studies indicated that modifications on the thiadiazole ring enhanced anticancer activity against various cancer cell lines. The incorporation of specific substituents was crucial for maximizing efficacy .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Triazole compounds are known for their broad-spectrum antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. For instance, compounds similar to N-((4-(2,3-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide have been evaluated for their in vitro efficacy against resistant bacterial strains and fungi .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. Research indicates that compounds with similar triazole moieties can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . Molecular docking studies further support the hypothesis that such compounds can effectively bind to cancer-related targets.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, triazole derivatives often exhibit anti-inflammatory effects. The presence of specific functional groups allows these compounds to modulate inflammatory pathways effectively. Preliminary studies suggest that this compound could be evaluated for its potential as an anti-inflammatory agent .

Agricultural Applications

Fungicides

The antifungal properties of triazole compounds make them valuable in agriculture as fungicides. They are effective against a wide range of plant pathogens. Research has demonstrated that similar triazole derivatives can inhibit fungal growth in crops . This application is crucial for improving crop yield and quality.

Herbicides

Some studies indicate that compounds with triazole structures may also possess herbicidal activity. The ability to interfere with plant growth processes makes them suitable candidates for developing new herbicides .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Triazole Derivatives

Compound 8a (): Contains a pyridinyl-substituted triazole and acetyl group.

Compound 8c (): Features a phenyl-nicotinic acid ethyl ester group.

Thiadiazole Derivatives

Benzamide Derivatives

- S-Alkylated 1,2,4-Triazoles (): Include sulfonylbenzamide groups. Comparison: Sulfonyl groups increase acidity, whereas the target’s triethoxybenzamide may enhance membrane permeability via non-polar ethers .

Spectroscopic and Physicochemical Properties

Infrared Spectroscopy (IR)

- Insight : The target’s amide C=O peak aligns with typical ranges for benzamide derivatives (1660–1680 cm⁻¹), as seen in and .

Nuclear Magnetic Resonance (NMR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.